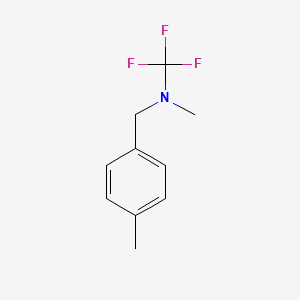![molecular formula C8H14N2 B13959724 1,3-Diazatricyclo[5.1.1.1~3,5~]decane CAS No. 294661-51-1](/img/structure/B13959724.png)
1,3-Diazatricyclo[5.1.1.1~3,5~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclooctane-1,5-dione with 1,3-diaminopropane, leading to the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,3-Diazatricyclo[5.1.1.1~3,5~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, where the nitrogen atoms play a crucial role. Common reagents include halogens and alkylating agents.
科学的研究の応用
1,3-Diazatricyclo[5.1.1.1~3,5~]decane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and enzyme inhibition.
作用機序
The mechanism of action of 1,3-Diazatricyclo[5.1.1.1~3,5~]decane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the inhibition of specific enzymes or the modulation of molecular pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being used .
類似化合物との比較
1,3-Diazatricyclo[5.1.1.1~3,5~]decane can be compared with other similar compounds such as:
Hexamethylenetetramine (1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decane): Known for its use in the synthesis of explosives and as a urinary antiseptic.
1,3-Diazatricyclo[3.3.1.1~3,7~]decane: Similar in structure but differs in the arrangement of the tricyclic system.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
294661-51-1 |
|---|---|
分子式 |
C8H14N2 |
分子量 |
138.21 g/mol |
IUPAC名 |
1,3-diazatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C8H14N2/c1-7-2-9(3-7)6-10-4-8(1)5-10/h7-8H,1-6H2 |
InChIキー |
WVMNSFAOWNLALQ-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(C2)CN3CC1C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
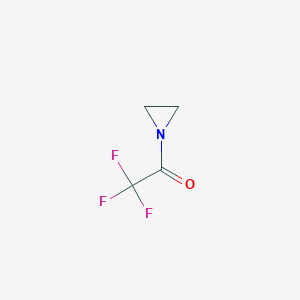

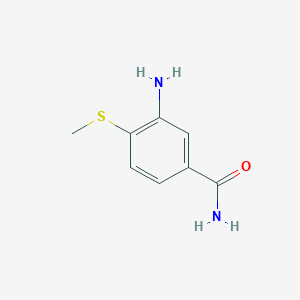
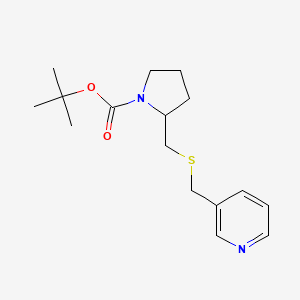

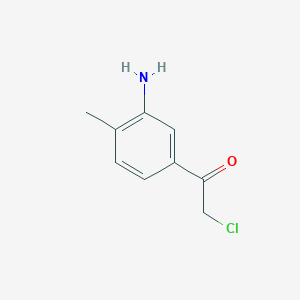
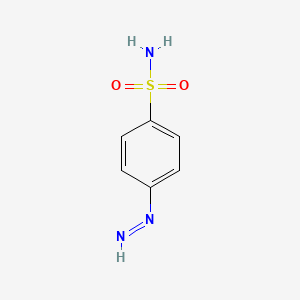

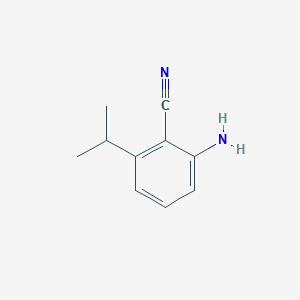

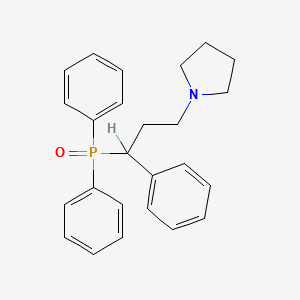
![1,3-Dimethyl[1]benzothieno[2,3-c]pyridine](/img/structure/B13959706.png)
